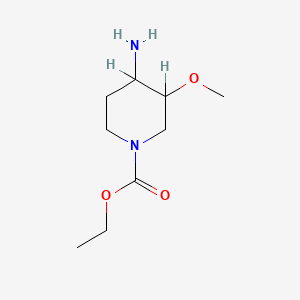
2-Amino-6-nitroquinazolin-4(3H)-one
説明
2-Aminoquinazolin-4(3H)-ones are a class of compounds that have been identified as versatile in the field of chemistry and biology. They have been used as photoinitiators for polymerization, organocatalysts for chemical synthesis, and as potential inhibitors in medicinal chemistry. The presence of amino and nitro groups on the quinazolinone ring structure imparts unique properties to these compounds, making them suitable for various applications .
Synthesis Analysis
The synthesis of 2-aminoquinazolin-4(3H)-ones and their derivatives has been explored in several studies. For instance, these compounds have been prepared as photoinitiators for polymerization, where they exhibit higher efficiency compared to traditional systems . In medicinal chemistry, they have been synthesized as nonpeptidomimetic inhibitors of plasmepsins, which are crucial for the development of antimalarial agents . Additionally, their role as organocatalysts has been demonstrated in the synthesis of tertiary amines and the chemoselective reduction of nitroarenes .
Molecular Structure Analysis
The molecular structure of 2-aminoquinazolin-4(3H)-ones allows them to interact with various biological targets. For example, the X-ray structure of a 2-aminoquinazolin-4(3H)-one complex with Plm II enzyme revealed how these compounds bind to the enzyme's open flap conformation, providing insights for further drug development . Their structure also enables them to act as organocatalysts through noncovalent interactions, facilitating chemical reactions .
Chemical Reactions Analysis
2-Aminoquinazolin-4(3H)-ones participate in a range of chemical reactions. They have been used in the reduction of nitroarenes to anilines, demonstrating high chemoselectivity and tolerance of sensitive functional groups . Their role in the synthesis of formamidines from their derivatives has also been reported, showcasing their versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminoquinazolin-4(3H)-ones contribute to their diverse applications. Their fluorescence properties have been investigated for potential use as molecular fluorescent probes . Moreover, their ability to form metal complexes has been studied, with these complexes exhibiting significant antimicrobial properties against a variety of bacteria .
科学的研究の応用
Organocatalyst in Chemical Reactions
2-Aminoquinazolin-4(3H)-one has been explored as an organocatalyst for the chemoselective reduction of nitroarenes. This approach is novel and leverages a transition metal-free methodology, employing hydrazine hydrate as a reducing agent and potassium carbonate as a base. This green methodology is notable for its high chemoselectivity and ability to tolerate sensitive functional groups such as sulfonamide, carboxyl, amide, and halides, with potential for scalability (Thakur et al., 2018).
Antimalarial Agent Development
2-Aminoquinazolin-4(3H)-ones have been identified as a new class of inhibitors for malaria digestive vacuole plasmepsins. Through fragment-based discovery and NMR screening, these compounds have shown potential in inhibiting Plasmepsins I, II, and IV, crucial for malaria pathogenesis. The introduction of hydrophobic substituents to occupy the enzyme's flap pocket has enhanced potency, offering a perspective for future development of antimalarial agents (Rasina et al., 2016).
Synthesis and Activity Against Leishmaniasis
4-Arylamino-6-nitroquinazolines, synthesized and evaluated for their activities against leishmaniasis, have shown significant antileishmanial activities. Among various synthetic derivatives, specific compounds demonstrated more effective activities than standard drugs, indicating the potential for developing new treatments against this neglected disease (Saad et al., 2016).
Fluorescence Properties and Molecular Probes
The fluorescence properties of certain derivatives of 2-aminoquinazolin-4(3H)-one have been studied, with the aim of evaluating their potential use as molecular fluorescent probes. These studies involve derivatives with various alkyl moieties possessing terminal functional groups, which could enable binding to biomolecules. The structural and fluorescence properties of these molecules offer insights into their applicability as probes (Motyka et al., 2011).
Anticancer Activity
The reduction of certain derivatives of 2-aminoquinazolin-4(3H)-one led to novel compounds with significant anticancer activity. These derivatives, when reacted with various electrophilic reagents, produced tricyclic systems such as oxazoloquinolinone and oxazinoquinolinone, which showed promising antiproliferative effects against specific cancer cell lines, suggesting a potential therapeutic index for cancer treatment (Talaat et al., 2022).
特性
IUPAC Name |
2-amino-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H3,9,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWWNVKKIMPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354733 | |
| Record name | 2-Amino-6-nitro-4(3H)-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitroquinazolin-4(3H)-one | |
CAS RN |
87597-83-9 | |
| Record name | 2-Amino-6-nitro-4(3H)-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87597-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
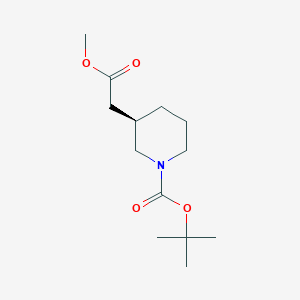

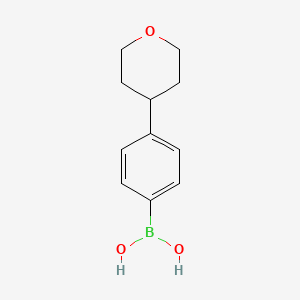
![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)
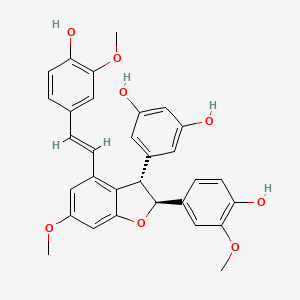

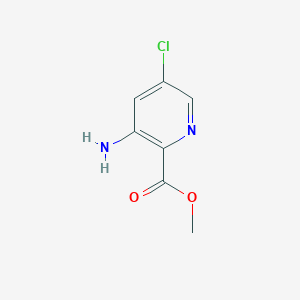
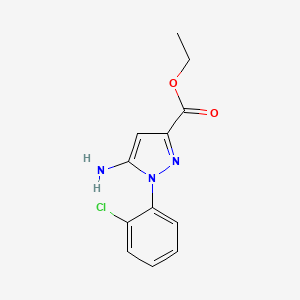

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
